3-Methyl-3-phenylpiperidine;hydrochloride
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Overview
Description
3-Methyl-3-phenylpiperidine hydrochloride is a chemical compound with the CAS Number 19733-24-5 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 3-methyl-3-phenylpiperidine hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-3-phenylpiperidine hydrochloride, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The InChI code for 3-Methyl-3-phenylpiperidine hydrochloride is 1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
.
Physical and Chemical Properties Analysis
3-Methyl-3-phenylpiperidine hydrochloride is a powder at room temperature .
Scientific Research Applications
Analytical Method Development
A study by Liyu Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the determination of a piperidine derivative in rat and monkey plasma. This method showcases the application of piperidine derivatives in pre-clinical studies and the importance of analytical techniques for their quantification (Yang et al., 2004).
Pharmacology and Receptor Studies
Research by P. Portoghese and E. Shefter (1976) on the x-ray crystal structures of allylprodine diastereomers contributes to understanding the role of conformation in interactions with analgetic receptors. This study provides insight into how structural modifications in piperidine derivatives can influence their pharmacological properties (Portoghese & Shefter, 1976).
Chemical Synthesis and Materials Science
S. Caron et al. (2001) described an efficient synthesis of 2-phenyl-3-aminopyridine, a precursor to piperidine derivatives, highlighting the relevance of such compounds in synthetic chemistry and materials science (Caron et al., 2001).
Novel Compounds and Potential Applications
M. Nomoto et al. (1986) explored the effects of 3-(3-hydroxyphenyl)-N,n-propylpiperidine (3-PPP) isomers on motor activity, demonstrating potential therapeutic applications of piperidine derivatives in neurology and psychiatry (Nomoto et al., 1986).
Sensor Development
A study by S. Toal et al. (2005) on the use of silole nanoparticles for Cr(VI) detection showcases the application of piperidine derivatives in developing chemosensors for environmental monitoring (Toal et al., 2005).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-Methyl-3-phenylpiperidine hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives, such as meperidine, function as analgesics as a result of central nervous system (cns) μ-opioid receptor agonism, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in cns depression .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
It’s worth noting that piperidine derivatives, such as meperidine, may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine .
Properties
IUPAC Name |
3-methyl-3-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFITMXHPZQMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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